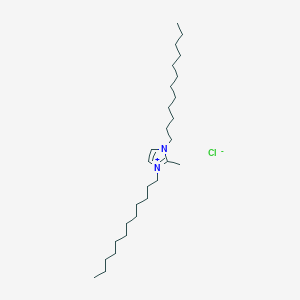

1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-didodecyl-2-methylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H55N2.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-29-26-27-30(28(29)3)25-23-21-19-17-15-13-11-9-7-5-2;/h26-27H,4-25H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVPFSYQVOTHPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H55ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742634 | |

| Record name | 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21054-71-7 | |

| Record name | 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21054-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and applications of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, a symmetrically substituted, long-chain imidazolium-based ionic liquid. As a cationic surfactant, this compound exhibits significant surface activity and self-assembly characteristics in solution, making it a molecule of considerable interest for researchers, particularly within the fields of materials science and drug development. This document consolidates available data on its synthesis, structural characterization, thermal behavior, and surfactant properties, offering field-proven insights into experimental design and interpretation for professionals in the pharmaceutical and chemical industries.

Introduction and Molecular Overview

This compound is a quaternary ammonium salt characterized by a central 2-methylimidazolium cationic head and two C12 alkyl (dodecyl) chains. This symmetric, amphiphilic architecture places it in the class of cationic surfactants or surface-active ionic liquids (SAILs).[1][2] Unlike traditional surfactants, the imidazolium headgroup offers unique opportunities for tuning properties through further functionalization and imparts distinct thermal and chemical stability.

The dual long alkyl chains confer significant hydrophobicity, leading to pronounced surface activity and the formation of micelles in aqueous solutions above a certain concentration.[2][3] These properties are central to its applications, which range from use as a template or pore-directing agent in the synthesis of mesoporous materials for drug delivery to its role as an emulsifier, stabilizer, or potential antimicrobial agent.[4][5] Understanding its fundamental physicochemical properties is therefore critical for harnessing its potential in advanced applications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1,3-DIDECYL-2-METHYLIMIDAZOLIUM CHLORIDE | 70862-65-6 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride in Organic Solvents

Introduction: The Growing Importance of Long-Chain Imidazolium Salts

1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride is a cationic surfactant and an ionic liquid characterized by a central imidazolium ring substituted with two long dodecyl chains and a methyl group. This molecular architecture imparts a significant hydrophobic character, making it a subject of interest in diverse fields such as phase-transfer catalysis, nanoparticle synthesis, and as a component in advanced material formulations. A profound understanding of its solubility in various organic solvents is paramount for its effective application, enabling researchers and drug development professionals to optimize reaction conditions, design purification strategies, and formulate novel delivery systems.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. While quantitative solubility data for this specific di-alkylated ionic liquid is not extensively available in peer-reviewed literature, this guide synthesizes qualitative information, presents key theoretical principles governing its solubility, and leverages quantitative data from a closely related analogue, 1-dodecyl-3-methylimidazolium chloride, to provide expert insights into its expected behavior. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided to empower researchers in generating in-house data.

Theoretical Framework: Deconstructing the Solubility of Imidazolium Ionic Liquids

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding, where solubility is favored when the solute and solvent possess similar polarities. For this compound, its solubility is dictated by a balance between the ionic imidazolium core and the extensive nonpolar dodecyl chains.

Key factors influencing solubility include:

-

Alkyl Chain Length: The presence of two long dodecyl chains is the most dominant feature of this molecule. Increasing the length and number of alkyl chains on the imidazolium cation generally enhances van der Waals interactions. This leads to a decreased solubility in polar solvents and an increased solubility in nonpolar solvents[1][2]. The two dodecyl chains in the target molecule suggest a pronounced hydrophobic character, favoring solubility in solvents with low polarity.

-

Solvent Polarity: Polar solvents, such as alcohols, can engage in hydrogen bonding and dipole-dipole interactions with the imidazolium ring and the chloride anion. However, the extensive nonpolar alkyl chains can disrupt the solvent's hydrogen-bonding network, leading to lower solubility. Conversely, nonpolar solvents will primarily interact with the dodecyl chains through London dispersion forces.

-

Ion-Dipole Interactions: The electrostatic attraction between the positively charged imidazolium ring and the negative dipole of a polar solvent molecule, as well as between the chloride anion and the positive dipole of the solvent, contributes to the dissolution process.

Quantitative Solubility Profile: Insights from a Mono-Alkylated Analogue

To provide a quantitative perspective, we present solubility data for the structurally related ionic liquid, 1-dodecyl-3-methylimidazolium chloride ([C₁₂mim][Cl]), in a range of alcohols. This data, sourced from a comprehensive study by Domańska et al. (2004), serves as an excellent benchmark for understanding the behavior of long-chain imidazolium chlorides.

Table 1: Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols at 298.15 K (25 °C)

| Solvent | Molar Mass ( g/mol ) | Solubility (mole fraction, x) |

| Ethanol | 46.07 | 0.534 |

| 1-Butanol | 74.12 | 0.489 |

| 1-Hexanol | 102.17 | 0.381 |

| 1-Octanol | 130.23 | 0.298 |

| 1-Decanol | 158.28 | 0.235 |

| 1-Dodecanol | 186.34 | 0.191 |

Data extracted from Domańska, U., Bogel-Łukasik, E., & Bogel-Łukasik, R. (2004). Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols (C2−C12). The Journal of Physical Chemistry B, 108(13), 4078-4083.

Expert Interpretation and Extrapolation to this compound

The data in Table 1 clearly demonstrates that the solubility of 1-dodecyl-3-methylimidazolium chloride in primary alcohols decreases as the alkyl chain length of the alcohol increases. This trend is attributed to the decreasing polarity of the alcohol, which reduces its ability to solvate the ionic part of the molecule.

For our target compound, this compound, we can confidently predict a significantly lower solubility in polar solvents like short-chain alcohols compared to its mono-dodecyl counterpart. The presence of a second dodecyl chain substantially increases the molecule's overall hydrophobicity and steric hindrance, making it more challenging for polar solvent molecules to interact effectively with the imidazolium core.

Conversely, the solubility in nonpolar organic solvents such as toluene, hexane, and diethyl ether is expected to be considerably higher for the di-dodecyl compound. The two long alkyl chains provide extensive surface area for favorable van der Waals interactions with nonpolar solvent molecules.

Qualitative assessments indicate that this compound is soluble in ethanol and chloroform[3]. Based on the principles discussed, its solubility in chloroform, a less polar solvent than ethanol, is likely to be higher.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a gravimetric method is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed collection vials

-

Vacuum oven or rotary evaporator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a minimum of 24 hours with continuous agitation to ensure equilibrium is reached. Periodically check for the persistence of solid material.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Remove the solvent completely using a vacuum oven at a suitable temperature or a rotary evaporator. Ensure the ionic liquid is completely dry by bringing it to a constant weight.

-

Once dry, allow the vial to cool to room temperature in a desiccator before reweighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved ionic liquid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried ionic liquid.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of dissolved ionic liquid / Volume of collected supernatant) x 100

-

Caption: Experimental workflow for the gravimetric determination of solubility.

Molecular Interactions and Solubility: A Visual Representation

The dissolution of this compound in an organic solvent is a dynamic process governed by the balance of intermolecular forces. The following diagram illustrates the key interactions at play.

Caption: Intermolecular forces governing solubility.

Conclusion and Future Outlook

This compound presents a unique solubility profile dominated by its dual long alkyl chains. While it exhibits some solubility in polar solvents like ethanol, its structural characteristics strongly suggest a greater affinity for less polar and nonpolar organic solvents. The quantitative data for the closely related 1-dodecyl-3-methylimidazolium chloride provides a valuable framework for predicting its behavior, highlighting a decrease in solubility with increasing polarity of alcoholic solvents.

For researchers and professionals in drug development and materials science, a precise understanding of this compound's solubility is critical. The experimental protocol detailed in this guide offers a robust method for generating accurate, in-house solubility data across a spectrum of organic solvents. Such data will be instrumental in unlocking the full potential of this and other long-chain ionic liquids in a variety of innovative applications.

References

-

Domańska, U., Bogel-Łukasik, E., & Bogel-Łukasik, R. (2004). Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols (C2−C12). The Journal of Physical Chemistry B, 108(13), 4078-4083. [Link]

-

Paduszyński, K., & Domańska, U. (2012). The solubility parameters of ionic liquids. Molecules, 17(7), 8616-8631. [Link]

-

ResearchGate. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. [Link]

-

ChemBK. (2024). 1,3-didodecyl-2-MethyliMidazoliuM chloride. [Link]

-

Cammarata, L., Kazarian, S. G., Salter, P. A., & Welton, T. (2001). Molecular states of water in room temperature ionic liquids. Physical Chemistry Chemical Physics, 3(23), 5192-5200. [Link]

-

He, Z., Alexandridis, P., & Tsianou, M. (2013). Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemical & Engineering Data, 58(10), 2707-2729. [Link]

-

Morgan, D., Ferguson, L., & Scovazzo, P. (2005). Diffusion and Solubility Measurements in Room Temperature Ionic Liquids. Industrial & Engineering Chemistry Research, 44(13), 4815-4823. [Link]

-

Atamas, N. A., Lazarenko, M. M., Yablochkova, K. S., & Taranyik, G. (2021). Strongly diluted dimethyl-imidazolium chloride–alcohol solutions: solvents are structurally different but dynamic heterogeneities are similar. Physical Chemistry Chemical Physics, 23(46), 26233-26245. [Link]

-

Ferreira, A. R., Faria, I. M., Francisco, M. C., & Santos, L. M. (2022). Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. ACS Sustainable Chemistry & Engineering, 10(15), 4967-4977. [Link]

-

Hazrati, N., Abdouss, M., Beigi, A. A. M., Pasban, A. A., & Rezaei, M. (2017). Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. Journal of Chemical & Engineering Data, 62(10), 3084-3094. [Link]

Sources

A Technical Guide to the Thermal Stability of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride

This in-depth technical guide provides a comprehensive analysis of the thermal stability of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride, a long-chain imidazolium-based ionic liquid. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this and similar ionic liquids in applications where thermal stress is a critical parameter.

Introduction: The Significance of Thermal Stability in Imidazolium Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2] 1,3-dialkyl-2-methylimidazolium chlorides, particularly those with long alkyl chains like this compound, are of interest in various fields, including as surfactants, lubricants, and in materials science. Their performance and safety in these applications are intrinsically linked to their thermal stability.

Understanding the thermal decomposition of these molecules is not merely an academic exercise; it is a prerequisite for safe handling, determining maximum operating temperatures, and predicting shelf-life. This guide will delve into the core principles of thermal degradation of imidazolium-based ILs, provide field-proven methodologies for its assessment, and present a logical framework for interpreting the resulting data.

Fundamental Principles of Thermal Decomposition in Imidazolium Chlorides

The thermal degradation of imidazolium-based ionic liquids is not a simple process of evaporation but rather a complex series of chemical reactions. The primary decomposition pathways for imidazolium cations are deprotonation and dealkylation, often facilitated by the anion.[3]

Dealkylation: This is a nucleophilic substitution reaction where the chloride anion attacks one of the alkyl chains attached to the nitrogen atoms of the imidazolium ring. For this compound, this would result in the formation of 1-dodecyl-2-methylimidazole and dodecyl chloride. This pathway is particularly relevant for imidazolium halides.[4]

Deprotonation: The C2 proton on the imidazolium ring is the most acidic and can be abstracted by a basic anion. However, in this compound, the C2 position is substituted with a methyl group, which enhances the stability against this degradation pathway.

Effect of Alkyl Chain Length: Generally, an increase in the length of the alkyl chain on the imidazolium cation leads to a decrease in thermal stability.[5] This is attributed to the increased van der Waals forces and the higher propensity for Hofmann elimination reactions in longer alkyl chains. However, there can be exceptions to this trend depending on the specific anion and other structural features.[5]

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of ionic liquids.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of ionic liquids.

Key Parameters from TGA:

| Parameter | Description |

| Tonset | The onset decomposition temperature, determined by the intersection of the baseline tangent and the tangent of the decomposition curve.[6] |

| Tpeak | The temperature at which the maximum rate of mass loss occurs, obtained from the peak of the derivative thermogravimetric (DTG) curve.[5] |

| T10% | The temperature at which 10% mass loss has occurred. |

Experimental Protocol: A Self-Validating System

A robust TGA protocol is essential for obtaining reproducible and reliable data.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for a sufficient time to ensure thermal stability.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).

-

-

Data Analysis: Plot the mass loss (%) as a function of temperature. Determine Tonset, Tpeak, and T10% from the TGA and DTG curves.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using an inert gas is crucial as the presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures and through different mechanisms.

-

Heating Rate: A standardized heating rate of 10 °C/min is commonly used to allow for comparison of data across different studies. Faster heating rates can shift the decomposition temperatures to higher values.

-

Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Sample Preparation: Hermetically seal 2-5 mg of the ionic liquid in an aluminum DSC pan.

-

Heating and Cooling Program:

-

Cool the sample to a low temperature (e.g., -90 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point (e.g., 200 °C).

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating scan is often performed to observe the behavior of the amorphous phase.

-

-

Data Analysis: Analyze the thermogram for endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline indicating a glass transition. For long-chain imidazolium ionic liquids, liquid-crystalline phase transitions may also be observed.[7]

Predicted Thermal Behavior of this compound

Expected TGA Profile:

Based on studies of other long-chain 1,3-dialkylimidazolium chlorides, the onset of decomposition is expected to be in the range of 200-250 °C under an inert atmosphere. The primary volatile decomposition products are anticipated to be 1-dodecyl-2-methylimidazole and dodecyl chloride.[4] A safety data sheet for the closely related 1,3-didecyl-2-methylimidazolium chloride indicates that hazardous decomposition products can include corrosive gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[8]

Expected DSC Profile:

Long-chain imidazolium salts often exhibit complex phase behavior. It is plausible that this compound will exhibit a glass transition at a sub-ambient temperature.[7] Depending on the purity and thermal history, a melting endotherm and/or a crystallization exotherm may be observed. The presence of long dodecyl chains may also lead to the formation of liquid-crystalline phases.

Degradation Pathway and Workflow Visualization

To better understand the thermal decomposition process and the experimental workflow, the following diagrams are provided.

Proposed Thermal Degradation Pathway

Caption: Workflow for the comprehensive thermal analysis of ionic liquids.

Conclusion and Future Outlook

The thermal stability of this compound is a critical parameter for its safe and effective application. While direct experimental data is pending, a thorough understanding of the degradation mechanisms of similar imidazolium-based ionic liquids allows for a robust prediction of its thermal behavior. The primary decomposition pathway is expected to be dealkylation, yielding volatile and potentially corrosive byproducts.

For drug development professionals and researchers, it is imperative to conduct rigorous thermal analysis using standardized TGA and DSC protocols as outlined in this guide. Future work should focus on obtaining precise experimental data for this specific ionic liquid and identifying the full range of its decomposition products under various atmospheric conditions. Such data will be invaluable for the rational design of new, more stable ionic liquids and for ensuring the safety and reliability of existing applications.

References

-

Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A. [Link]

-

Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. MDPI. [Link]

-

DSC cooling and heating curves of imidazolium ionic LCs at different scanning rates. (a) BrC10C8, and (b) BrC10CN. ResearchGate. [Link]

-

DSC thermograms of 1–3 measured upon heating at 5 °C min–1, second heating curves. ResearchGate. [Link]

-

(a–c) TGA-MS data for [C8C1Im]ClχZnCl2 where χ = 0 (a), 0.33 (b), and... ResearchGate. [Link]

-

Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. PubMed. [Link]

-

Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [Link]

-

The heating DSC thermograph of five ionic liquids. Upward peaks are... ResearchGate. [Link]

-

Evaporation and Thermal Decomposition of Two Imidazolium-Based Ionic Liquids. ResearchGate. [Link]

-

Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL. ResearchGate. [Link]

-

Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research. [Link]

-

Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. National Institutes of Health. [Link]

-

Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. [Link]

-

Synthesis and characterization of 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids. Centre wallon de Recherches agronomiques. [Link]

-

Thermal stabilities of di-alkylimidazolium chloride ionic liquids. ResearchGate. [Link]

-

Differential scanning calorimetry of 1-methyl-3-decylimidazolium chloride. ResearchGate. [Link]

-

Thermogravimetric Analysis of Enthalpy Variation of 1-Alkyl-3-methylimidazole Chloride. MDPI. [Link]

-

1,3-Didecyl-2-methylimidazolium chloride (CHEM020433). ContaminantDB. [Link]

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]

-

Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. ResearchGate. [Link]

-

Figure 2 (b): TGA thermogram of control and treated 2-methylimidazole. ResearchGate. [Link]

-

The 1,3-Dioctadecyl-1H-imidazol-3-ium Based Potentiometric Surfactant Sensor for Detecting Cationic Surfactants in Commercial Products. MDPI. [Link]

Sources

- 1. ajer.org [ajer.org]

- 2. cra.wallonie.be [cra.wallonie.be]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. iolitec.de [iolitec.de]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride

This technical guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid, 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this specific molecule. We will explore the causality behind experimental choices, ensuring a self-validating system for data interpretation, all grounded in authoritative scientific literature.

Introduction to this compound

This compound is a member of the imidazolium-based ionic liquid family. These compounds are salts that are liquid at or near room temperature and have gained significant attention for their unique properties, including low volatility, high thermal stability, and tunable solvency.[1][2][3] The structure of this particular ionic liquid, with its long dodecyl chains, suggests applications as a surfactant, a phase-transfer catalyst, or in the formation of micelles and vesicles for drug delivery systems.[4] Accurate spectroscopic characterization is paramount to confirm its synthesis, purity, and to understand its molecular interactions.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the cationic component of this compound with atom numbering for NMR and IR band assignment discussions.

Caption: Molecular structure of the 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including ionic liquids.[5] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

Expected Chemical Shifts: Based on data from similar imidazolium ionic liquids, the following table summarizes the anticipated ¹H NMR chemical shifts for this compound.[5][6][7]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazolium Ring H-4, H-5 | 7.5 - 7.9 | Singlets or Doublets | 2H |

| N-CH₂ (Dodecyl) | 4.1 - 4.3 | Triplet | 4H |

| C2-CH₃ | 2.6 - 2.8 | Singlet | 3H |

| N-CH₂-CH₂ -(CH₂)₉-CH₃ | 1.7 - 1.9 | Multiplet | 4H |

| -(CH₂)₉- | 1.2 - 1.4 | Broad Multiplet | 36H |

| Terminal CH₃ (Dodecyl) | 0.8 - 0.9 | Triplet | 6H |

Causality in ¹H NMR:

-

Imidazolium Protons (H-4, H-5): These protons are the most deshielded in the cation due to the aromaticity and the positive charge of the imidazolium ring, hence their downfield chemical shift.[5]

-

N-CH₂ Protons: The protons on the methylene groups directly attached to the nitrogen atoms are also significantly deshielded by the adjacent positively charged nitrogen.

-

C2-Methyl Protons: The methyl group at the C2 position is deshielded compared to a typical aliphatic methyl group due to its attachment to the imidazolium ring.

-

Dodecyl Chain Protons: The long aliphatic chains exhibit characteristic signals for the terminal methyl group (triplet around 0.8-0.9 ppm) and the methylene groups. The bulk of the methylene protons overlap to form a broad multiplet.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Imidazolium Ring C2 | 140 - 145 |

| Imidazolium Ring C4, C5 | 120 - 125 |

| N-CH₂ (Dodecyl) | 48 - 52 |

| C2-CH₃ | 9 - 12 |

| Dodecyl Chain Carbons | 22 - 32 |

| Terminal CH₃ (Dodecyl) | 13 - 15 |

Causality in ¹³C NMR:

-

Imidazolium Carbons: The C2 carbon, situated between two nitrogen atoms, is the most deshielded carbon in the ring.[5][8] The C4 and C5 carbons appear at a slightly higher field.

-

Alkyl Chain Carbons: The chemical shifts of the dodecyl chain carbons are in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

Self-Validating System: The integration of the ¹H NMR signals should correspond to the ratio of protons in the molecule. For instance, the ratio of the imidazolium ring protons to the terminal methyl protons of the dodecyl chains should be 2:6 (or 1:3).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][3]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3050 | C-H Stretching | Imidazolium Ring |

| 2950 - 2850 | C-H Stretching | Alkyl Chains (CH₂, CH₃) |

| 1640 - 1560 | C=C and C=N Stretching | Imidazolium Ring |

| 1470 - 1450 | C-H Bending | Alkyl Chains (CH₂) |

| 1180 - 1160 | Ring Deformation | Imidazolium Ring |

| 850 - 750 | C-H Out-of-plane Bending | Imidazolium Ring |

Causality in IR Spectroscopy:

-

C-H Stretching: The distinct regions for aromatic (imidazolium ring) and aliphatic (dodecyl chains) C-H stretching vibrations allow for their clear identification.[7]

-

Ring Vibrations: The stretching and deformation modes of the imidazolium ring provide a characteristic fingerprint for this class of compounds.[9][10] Cation-anion interactions can influence the positions of these bands.[9][11]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for ATR-FTIR data acquisition.

Self-Validating System: The presence of both the imidazolium ring vibrations and the strong aliphatic C-H stretching bands confirms the presence of both key structural components of the molecule. The spectrum of a similar compound, 1-decyl-3-methylimidazolium chloride, shows characteristic C-H stretching of the alkyl chains around 2922 cm⁻¹.[12]

Conclusion

The spectroscopic characterization of this compound through NMR and IR spectroscopy provides a robust method for structural verification and purity assessment. By understanding the expected spectral features and following standardized experimental protocols, researchers can confidently identify this ionic liquid and proceed with its application in various scientific and industrial fields. The interplay between the structural features and the resulting spectroscopic data, as outlined in this guide, forms a self-validating framework for analysis.

References

-

Scientific.Net. Synthesis and Characterization of Alkeyl Imidazolium Ionic Liquids. [Link]

-

MDPI. Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. [Link]

-

RSC Publishing. Synthesis, structure and properties of imidazolium-based energetic ionic liquids. [Link]

-

ACS Omega. Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. [Link]

-

PubMed. Molecular Simulation-Guided Spectroscopy of Imidazolium-Based Ionic Liquids and Effects of Methylation on Ion-Cage and -Pair Dynamics. [Link]

-

ResearchGate. ¹H-/ ¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

ResearchGate. FT-IR spectra of [A] native 1 decyl 3 methyl imidazolium chloride, [B].... [Link]

-

ResearchGate. The IR spectra of (I) and 1-carboxymethyl-3-methylimidazolium chloride, (II). [Link]

-

SIELC Technologies. 1,3-Didecyl-2-methylimidazolium chloride. [Link]

-

ChemBK. 1,3-didodecyl-2-MethyliMidazoliuM chloride. [Link]

-

University of Rostock. Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. [Link]

-

Journal of Laboratory Chemical Education. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

-

ResearchGate. ¹³C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. [Link]

-

ResearchGate. Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution. [Link]

-

International Journal of Current Research and Review. FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. [Link]

Sources

- 1. Synthesis and Characterization of Alkeyl Imidazolium Ionic Liquids | Scientific.Net [scientific.net]

- 2. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijcrr.com [ijcrr.com]

- 4. chembk.com [chembk.com]

- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the ionic liquid surfactant, 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and expert insights into the unique micellization behavior of this compound. We will explore the concept of its dual CMC values, corresponding to sphere-to-cylinder micellar transitions, and detail the primary methods for their determination, including conductometry, surface tension measurements, and fluorescence spectroscopy. Furthermore, this guide discusses the key factors influencing the CMC and provides comparative data for similar surfactant systems.

Introduction to this compound: A Surfactant of Interest

This compound, a member of the imidazolium-based ionic liquid family, is a cationic surfactant characterized by a positively charged imidazolium headgroup and two long dodecyl hydrocarbon chains.[1] This dual-chain structure imparts significant surface activity, making it a compound of interest for various applications, including as emulsifiers, stabilizers, and preservatives in diverse fields.[1]

A pivotal characteristic of any surfactant is its Critical Micelle Concentration (CMC), defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[2] Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles, while the monomer concentration remains relatively constant.[3] This phenomenon is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[2]

The Unique Micellization Behavior: Dual Critical Micelle Concentrations

Unlike many conventional single-chain surfactants that exhibit a single CMC, this compound demonstrates a more complex aggregation behavior characterized by two distinct CMCs. This phenomenon arises from a stepwise self-assembly process:

-

First Critical Micelle Concentration (cmc1): At a lower concentration, the initial formation of spherical micelles occurs.

-

Second Critical Micelle Concentration (cmc2): As the concentration increases further, a transition from these spherical micelles to larger, cylindrical (or rod-like) micelles is observed.

This sphere-to-cylinder transition is a key feature of this double-chained ionic liquid and has been investigated using various experimental techniques. The existence of these two CMCs underscores the importance of a thorough characterization of its solution behavior for any application.

Experimental Determination of Critical Micelle Concentration

The determination of the CMC is achieved by monitoring a physicochemical property of the surfactant solution as a function of its concentration. The concentration at which a sharp change or break in the plotted data occurs corresponds to the CMC. For this compound, conductometry, surface tension measurements, and fluorescence spectroscopy are particularly effective methods.

Conductometric Determination of CMC

Principle: This method is highly suitable for ionic surfactants like this compound.[2] The specific conductivity of the solution is measured as the surfactant concentration is increased. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity changes (typically decreases) because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelles. The CMC is determined from the breakpoint in the plot of conductivity versus concentration.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected highest CMC.

-

Initial Measurement: Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and a calibrated conductivity probe. Measure the initial conductivity.

-

Titration: Add small, precise aliquots of the stock solution to the water. After each addition, allow the solution to equilibrate with gentle stirring and record the conductivity.

-

Data Analysis: Plot the specific conductivity (κ) against the molar concentration of the surfactant. The plot will show two linear regions with different slopes. The intersection of the lines fitted to these two regions gives the CMC. For this compound, two such breakpoints may be observable, corresponding to cmc1 and cmc2.

Causality and Trustworthiness: The self-validating nature of this protocol lies in the clear, linear trends observed before and after the CMC. The sharpness of the breakpoint is a direct indicator of the cooperative nature of micellization. For this specific ionic liquid, the presence of two distinct breakpoints provides strong evidence for the stepwise aggregation process.

Diagram of Conductometric CMC Determination Workflow:

Caption: Workflow for CMC determination by conductometry.

Surface Tension Method

Principle: Surfactants, by their nature, adsorb at the air-water interface, thereby reducing the surface tension of the solution.[1] As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[1] The CMC is the concentration at which this plateau begins.

Experimental Protocol:

-

Solution Preparation: Prepare a series of solutions of this compound in deionized water with varying concentrations, spanning a range below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[4]

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[2] The graph will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two lines extrapolated from these regions.

Causality and Trustworthiness: This method directly measures the surface activity of the surfactant. The clear transition from a concentration-dependent surface tension to a near-constant value provides a reliable indication of the onset of micellization. The purity of the surfactant is critical, as highly surface-active impurities can lead to a minimum in the curve just before the plateau, which could be mistaken for the CMC.

Fluorescence Spectroscopy using a Pyrene Probe

Principle: This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, most commonly pyrene, to detect the formation of micelles.[5][6][7][8][9] Pyrene has a very low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the fine structure of the emission spectrum, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is indicative of the local polarity. In a polar environment like water, the I₁/I₃ ratio is high. When pyrene is incorporated into the nonpolar micellar core, the I₃ peak intensity increases relative to the I₁ peak, leading to a decrease in the I₁/I₃ ratio. A plot of this ratio versus surfactant concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.[7]

Experimental Protocol:

-

Stock Solutions: Prepare a concentrated stock solution of this compound and a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) to ensure its dissolution.

-

Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of the surfactant. To each solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (typically in the micromolar range) and constant across all samples. The organic solvent is usually evaporated or kept at a very low and constant volume percentage.

-

Fluorescence Measurement: Excite the pyrene in each sample at a suitable wavelength (e.g., 334 nm) and record the emission spectrum (typically from 350 to 450 nm).[8]

-

Data Analysis: From each spectrum, determine the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks.[8] Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The resulting sigmoidal curve is then fitted, and the concentration at the inflection point is taken as the CMC.

Causality and Trustworthiness: The sensitivity of the pyrene probe to the formation of a hydrophobic microenvironment provides a direct and highly sensitive measure of micelle formation. The sigmoidal nature of the data allows for precise determination of the CMC through mathematical fitting. It is crucial to ensure that the probe concentration is low enough not to significantly affect the micellization process itself.

Diagram of Fluorescence Spectroscopy CMC Determination Workflow:

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Quantitative Data for this compound

The following table summarizes the reported critical micelle concentration values for this compound in aqueous solution, as determined by conductivity measurements.

| Parameter | Value | Method | Comments |

| cmc1 | ~0.4 - 0.5 mM | Conductivity | Corresponds to the formation of spherical micelles. |

| cmc2 | Higher than cmc1 | Conductivity | Corresponds to the sphere-to-cylinder micelle transition. |

Note: The exact value for cmc2 can vary and is often identified as a second, less pronounced break in the conductivity plot.

Factors Influencing the CMC

The CMC of this compound is not an immutable constant but is influenced by several factors:

-

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often exhibiting a U-shaped dependence with a minimum CMC at a certain temperature.[10] This is due to the interplay between the decreased hydration of the hydrophilic headgroup (favoring micellization) and the disruption of the structured water around the hydrophobic tails (disfavoring micellization) at higher temperatures.

-

Addition of Electrolytes: The addition of salts to solutions of ionic surfactants generally leads to a decrease in the CMC.[11] The added counter-ions screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, thus promoting aggregation at lower concentrations.

-

Presence of Organic Additives: The addition of organic molecules, such as alcohols, can either increase or decrease the CMC depending on their nature and location within the micellar system. Short-chain alcohols that act as co-solvents may increase the CMC by improving the solubility of the monomers, while longer-chain alcohols that can be incorporated into the micelles may decrease it.

-

Hydrophobic Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chains leads to a logarithmic decrease in the CMC.[11] This is because a greater hydrophobic effect provides a stronger driving force for the molecules to be removed from the aqueous environment and sequestered into micelles.

Conclusion

This compound is a fascinating surfactant with a complex, stepwise aggregation behavior in aqueous solutions, characterized by two distinct critical micelle concentrations corresponding to the formation of spherical and then cylindrical micelles. A thorough understanding and accurate determination of these CMCs are crucial for its effective application in research and industry. This guide has provided a detailed overview of the theoretical underpinnings and practical experimental protocols for the determination of the CMC of this compound, with a focus on conductometry, surface tension measurements, and fluorescence spectroscopy. By carefully considering the experimental methodologies and the factors that influence micellization, researchers and drug development professionals can harness the unique properties of this versatile ionic liquid surfactant.

References

-

Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. National Institutes of Health. [Link]

-

CMC data for [C 16 C 1 im]Br and [C 12 C 1 im]Cl in aqueous solutions with added inorganic salt. ResearchGate. [Link]

-

Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity. ResearchGate. [Link]

-

On the determination of the critical micelle concentration by the pyrene 1:3 ratio method. ResearchGate. [Link]

-

Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). The Royal Society of Chemistry. [Link]

-

A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. ACS Publications. [Link]

-

Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants. ACS Omega. [Link]

-

Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. [Link]

-

EXPERIMENT 1 - Determination of CMC Using Conductivity. Scribd. [Link]

-

Figure 1 -1-alkyl-3-methylimidazolium chloride ILs and their effect on... ResearchGate. [Link]

-

Micellization behavior of an imidazolium surface-active ionic liquid within aqueous solutions of deep eutectic solvents: a comparative spectroscopic study. RSC Publishing. [Link]

-

Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide. Scilit. [Link]

-

EXPERIMENT 2 - Determination of CMC Using Surface Tension. Scribd. [Link]

-

Micelle and Surface Tension of Double-Chain Cationic Surfactants. ACS Omega. [Link]

- Synthesis of 1,3 distributed imidazolium salts.

-

1,3-‐Dimethylimidazoyl-‐2-‐ylidene borane. Organic Syntheses. [Link]

-

Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. [Link]

-

Factors affecting critical micelle concentration and micellar size. [Link]

-

Synthesis of 1,3-dialkylimidazol-2-ylidene Boranes from 1,3-Dialkylimidazolium Iodides and Sodium Borohydride. ResearchGate. [Link]

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. National Institutes of Health. [Link]

-

Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? National Institutes of Health. [Link]

-

Lab course 3.33 - Surface Tension of Tenside decorated Interfaces. [Link]

-

Surfactant chain length and concentration influence on the interfacial tension of two immiscible model liquids: a coarse. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

surface tension of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride solutions

An In-depth Technical Guide to the Surface Tension of 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium Chloride Solutions

Authored by: A Senior Application Scientist

Foreword: The Interfacial Science of a Unique Imidazolium Salt

Welcome to a comprehensive exploration of the surface tension properties of this compound. This guide is meticulously crafted for researchers, scientists, and professionals in drug development who are engaged with the fascinating world of ionic liquids and their interfacial phenomena. As a long-chain, doubly substituted imidazolium salt, this compound exhibits significant surfactant-like behavior, making the study of its surface tension not just an academic exercise, but a crucial step in harnessing its potential in various applications, from formulation science to materials engineering.

This document moves beyond a simple recitation of facts. It is designed to provide a foundational understanding of why this compound behaves as it does at interfaces, how its properties can be reliably measured, and what factors can modulate its surface activity. We will delve into the theoretical underpinnings, present robust experimental protocols, and offer insights grounded in established scientific principles.

Compound Profile: this compound

This compound is a cationic surfactant belonging to the class of ionic liquids (ILs). Its structure, featuring a positively charged imidazolium headgroup and two long dodecyl hydrocarbon tails, imparts significant amphiphilic character. This dual nature drives its tendency to adsorb at interfaces and self-assemble in solution.

| Property | Value |

| Chemical Formula | C28H55ClN2[1][2] |

| Molecular Weight | 455.21 g/mol |

| CAS Number | 21054-71-7[3] |

| Physical Form | Solid |

| Key Feature | Surfactant with good interfacial activity[1] |

The presence of the two long alkyl chains is a distinguishing feature. In many common imidazolium-based ILs, only one long alkyl chain is present on the imidazolium ring.[4][5] The dual-chain structure of this compound is expected to significantly influence its packing at interfaces and its self-assembly behavior in aqueous solutions.

The Physics of Surface Tension in Ionic Liquid Solutions

Surface tension is a measure of the cohesive energy present at the interface of a liquid. For a solution of an ionic liquid like this compound, the surface tension is a dynamic property that is highly dependent on the concentration of the IL.

The amphiphilic nature of this molecule is the primary driver of its surface activity. The hydrophobic dodecyl chains are repelled by the bulk water, while the charged imidazolium headgroup is hydrophilic. This results in the spontaneous migration of the IL molecules to the air-water interface, where the hydrophobic tails can extend into the air, minimizing their contact with water, while the hydrophilic headgroups remain in the aqueous phase. This adsorption at the interface disrupts the cohesive forces between water molecules, thereby lowering the surface tension of the solution.

The Critical Micelle Concentration (CMC)

As the concentration of this compound in an aqueous solution increases, the surface tension decreases. This is because more and more IL molecules are adsorbing at the air-water interface. However, this process does not continue indefinitely. At a certain concentration, the interface becomes saturated with IL molecules. Beyond this point, the addition of more IL molecules leads to their self-assembly into spherical or cylindrical aggregates called micelles within the bulk of the solution.[6] This concentration is known as the Critical Micelle Concentration (CMC) .[6]

Once micelles begin to form, the concentration of individual surfactant molecules (monomers) in the bulk solution remains relatively constant. Consequently, the surface tension of the solution also remains relatively constant or changes with a much lower slope upon further addition of the surfactant.[6] The CMC is therefore a critical parameter that characterizes the efficiency of a surfactant.

The relationship between surfactant concentration and surface tension is a hallmark of surfactant behavior and is the basis for the experimental determination of the CMC.

Caption: Logical flow of surfactant behavior with increasing concentration.

Experimental Determination of Surface Tension

Several well-established techniques can be employed to measure the . The choice of method often depends on the required precision, the volume of the sample available, and the specific properties of the liquid. Common methods include:

-

Pendant Drop Method: This optical method involves analyzing the shape of a droplet of the liquid hanging from a needle. The shape of the drop is determined by the balance between surface tension and gravity. This method is suitable for measurements under vacuum or controlled atmospheres.[7][8]

-

du Noüy Ring Tensiometer: This technique measures the force required to detach a platinum ring from the surface of the liquid. The measured force is then used to calculate the surface tension.[4]

-

Wilhelmy Plate Method: Similar to the ring method, this technique measures the force exerted on a thin platinum plate as it is brought into contact with and then pulled from the liquid surface.

-

Capillary Rise Method: This method relies on the principle that a liquid will rise in a narrow capillary tube due to surface tension. The height of the rise is proportional to the surface tension.[9]

Detailed Protocol: Pendant Drop Tensiometry

The pendant drop method is a robust and widely used technique for determining the surface tension of ionic liquids. It offers the advantage of requiring only a small sample volume and can be adapted for measurements under controlled temperature and pressure.

Principle: The shape of a pendant drop is governed by the Young-Laplace equation, which relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature. By capturing an image of the drop and analyzing its profile, the surface tension can be accurately calculated.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in high-purity deionized water.

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

-

Instrument Setup:

-

The core apparatus consists of a syringe with a needle of known diameter, a chamber to control the environment (temperature and atmosphere), a high-resolution camera, and a light source to backlight the droplet.

-

Ensure the syringe and needle are scrupulously clean to avoid contamination.

-

Calibrate the instrument using a liquid of known surface tension (e.g., pure water).

-

-

Measurement Procedure:

-

Fill the syringe with the test solution.

-

Carefully form a pendant drop at the tip of the needle. The drop should be stable and symmetrical.

-

Allow the system to equilibrate for a set period to ensure a stable surface concentration of the surfactant.

-

Capture a high-resolution image of the drop profile.

-

The accompanying software analyzes the drop shape by fitting the profile to the Young-Laplace equation to calculate the surface tension.

-

Repeat the measurement for each concentration, ensuring thorough cleaning of the syringe and needle between samples.

-

-

Data Analysis:

-

Plot the measured surface tension as a function of the logarithm of the concentration of this compound.

-

The resulting plot should show a distinct break point. The concentration at this break point is the CMC.

-

Caption: Experimental workflow for pendant drop tensiometry.

Expected Results and Data Interpretation

The surface tension of aqueous solutions of this compound is expected to decrease with increasing concentration until the CMC is reached. For similar single-chain 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]), the CMC has been reported to be around 1.48 x 10⁻² mol dm⁻³.[10] The presence of a second dodecyl chain in the target molecule is likely to lower the CMC due to increased hydrophobicity.

Hypothetical Surface Tension Data

| Concentration (mol/L) | log(Concentration) | Surface Tension (mN/m) |

| 1.00E-05 | -5.00 | 72.0 |

| 5.00E-05 | -4.30 | 65.2 |

| 1.00E-04 | -4.00 | 60.1 |

| 5.00E-04 | -3.30 | 48.5 |

| 1.00E-03 | -3.00 | 41.3 |

| 2.50E-03 | -2.60 | 35.0 (CMC) |

| 5.00E-03 | -2.30 | 34.8 |

| 1.00E-02 | -2.00 | 34.6 |

| 5.00E-02 | -1.30 | 34.5 |

Note: This data is illustrative and intended to demonstrate the expected trend.

Factors Influencing Surface Tension and CMC

The surface activity of this compound solutions can be influenced by several external factors:

-

Temperature: For many ionic liquids, surface tension decreases linearly with increasing temperature.[4][8] The effect on CMC can be more complex, but it is an important parameter to control during measurements.

-

Addition of Salts: The presence of electrolytes in the solution can significantly affect the CMC. Generally, the addition of inorganic salts lowers the CMC of ionic surfactants. This is attributed to the "salting-out" effect, where the salt ions reduce the repulsion between the charged headgroups of the surfactant molecules, thus promoting micellization.

-

Purity of the Ionic Liquid: Impurities, especially those that are surface-active, can have a profound impact on surface tension measurements. It is crucial to use highly pure this compound for accurate and reproducible results.

Synthesis of 1,3-Disubstituted Imidazolium Salts

A general route for the synthesis of 1,3-disubstituted imidazolium salts often involves a multi-step process. While specific synthesis details for this compound may vary, a common approach involves the quaternization of an imidazole derivative.[11] A related synthesis for similar compounds involves the reaction of a diimine with paraformaldehyde and a protic acid.[12][13] For the target compound, a likely synthetic pathway would involve the sequential alkylation of 2-methylimidazole with dodecyl chloride.

Conclusion and Future Directions

This guide has provided a detailed overview of the . Understanding and controlling the interfacial properties of this unique, dual-chain ionic liquid is paramount for its effective application. The experimental protocols and theoretical considerations outlined herein serve as a robust starting point for researchers.

Future investigations could explore the influence of different counter-ions on the surface activity, the behavior of this IL at liquid-liquid interfaces, and its interaction with polymers and other additives in complex formulations. The rich interfacial science of this compound promises a fertile ground for discovery and innovation.

References

-

Paap, U., Kreß, B., Steinrück, H. P., & Maier, F. (n.d.). Probing Surface and Interfacial Tension of Ionic Liquids in Vacuum with the Pendant Drop and Sessile Drop Method. MDPI. [Link]

-

Law, G., & Watson, P. R. (2001). Surface Tension Measurements of N-Alkylimidazolium Ionic Liquids. ACS Publications. [Link]

-

Martino, W., de la Mora, J. F., Yoshida, Y., Saito, G., & Wilkes, J. (2006). Surface tension measurements of highly conducting ionic liquids. RSC Publishing. [Link]

-

Paap, U., Kreß, B., Steinrück, H. P., & Maier, F. (2019). Probing Surface and Interfacial Tension of Ionic Liquids in Vacuum with the Pendant Drop and Sessile Drop Method - PMC. NIH. [Link]

-

Kolbeck, C., Lehmann, J., Ahrenberg, M., Stöckl, M., Wasserscheid, P., & Maier, F. (2018). Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle. Langmuir. [Link]

-

(2024). 1,3-didodecyl-2-MethyliMidazoliuM chloride. ChemBK. [Link]

-

(n.d.). Critical micelle concentration, CMC, average activity coefficient, f±,... ResearchGate. [Link]

- Nolan, S. (2006). Synthesis of 1,3 distributed imidazolium salts.

-

(n.d.). Critical micelle concentration. Wikipedia. [Link]

-

(n.d.). Synthesis and micellar properties of surface-active ionic liquids: 1-alkyl-3-methylimidazolium chlorides. PubMed. [Link]

-

(n.d.). Synthesis of 1,3-Dimethylimidazolium Chloride and Volumetric Property Investigations of Its Aqueous Solution. ResearchGate. [Link]

- (n.d.). Synthesis of 1,3 disubstituted imidazolium salts.

Sources

- 1. chembk.com [chembk.com]

- 2. 1,3-Didodecyl-2-methyl-1H-imidazol-3-iumchloride [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and micellar properties of surface-active ionic liquids: 1-alkyl-3-methylimidazolium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Probing Surface and Interfacial Tension of Ionic Liquids in Vacuum with the Pendant Drop and Sessile Drop Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Surface tension measurements of highly conducting ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 13. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]

Navigating the Ambiguity of CAS 21054-71-7: A Tale of Two Molecules

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Critical Note on Chemical Identity

In the realm of chemical research and development, the Chemical Abstracts Service (CAS) registry number is an unambiguous beacon, a unique identifier for a specific substance. However, in the case of CAS 21054-71-7 , a significant discrepancy exists within publicly accessible databases. Multiple chemical suppliers identify this CAS number as 1,3-Didodecyl-2-methyl-1H-imidazol-3-ium chloride [1][2][3][4][5]. Conversely, other scientific and technical resources associate this number with a different molecule, 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole .

This guide, therefore, proceeds with a dual focus. We will first acknowledge the identity of This compound as linked to CAS 21054-71-7 by several commercial vendors. Subsequently, and as the primary focus of this technical guide, we will delve into the properties and scientific context of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole , a compound representative of a pharmacologically significant class of heterocycles that is likely the intended subject of inquiry for a drug development audience. This approach is taken to provide a comprehensive and transparent resource in the face of conflicting data.

Part I: The Commercially Listed Identity of CAS 21054-71-7

Chemical Name: this compound[1][2][3][4][5]

This compound is an imidazolium-based ionic liquid. The structural features suggest its potential application as a surfactant, a phase-transfer catalyst, or in electrochemical applications, owing to the long alkyl chains and the charged imidazolium core.

Physicochemical Properties (this compound)

| Property | Value | Reference |

| Molecular Formula | C28H55ClN2 | [4] |

| Molecular Weight | 455.20 g/mol | [4] |

| SMILES Code | CC1=C=CN1CCCCCCCCCCCC.[Cl-] | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

Part II: An In-Depth Technical Guide to 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

This section will focus on the synthesis, properties, and potential applications of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a molecule of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a well-established pharmacophore present in numerous therapeutic agents.[6]

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere for carboxylic acids and amides, and its incorporation into molecular frameworks can enhance metabolic stability and modulate pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[6][7][8][9]

Physicochemical and Spectroscopic Properties of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O | [10] |

| Molecular Weight | 161.16 g/mol | [10] |

| Appearance | Brown crystals | [10] |

| Melting Point | 148–150°C | [10] |

Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[12] For 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a one-pot reaction of isonicotinic acid hydrazide (isoniazid) with triethyl orthoacetate is a reported synthetic route.[10] This reaction proceeds through an initial acylation of the hydrazide followed by cyclodehydration to form the stable 1,3,4-oxadiazole ring.[10]

This protocol is adapted from a literature procedure for the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine.[10]

Materials:

-

Isonicotinic acid hydrazide

-

Triethyl orthoacetate

-

Phosphorus oxychloride (as a dehydrating agent, in some protocols)[12]

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Dissolve isonicotinic acid hydrazide in the chosen solvent.

-

Add triethyl orthoacetate to the solution.

-

The reaction mixture is typically heated under reflux for a specified period.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.

-

The crude product is then purified, for example, by recrystallization.

A reported yield for this synthesis is 81.7%.[10]

Isoniazid [label="Isonicotinic Acid Hydrazide"]; Orthoacetate [label="Triethyl Orthoacetate"]; ReactionVessel [label="One-Pot Reaction\n(Reflux)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Acylated Hydrazide\n(Intermediate)", style=dashed]; Cyclodehydration [label="Cyclodehydration", shape=ellipse, style=dashed, fillcolor="#EA4335"]; Product [label="2-Methyl-5-(pyridin-4-yl)\n-1,3,4-oxadiazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Isoniazid -> ReactionVessel; Orthoacetate -> ReactionVessel; ReactionVessel -> Intermediate [style=dashed]; Intermediate -> Cyclodehydration [style=dashed]; Cyclodehydration -> Product [style=dashed]; ReactionVessel -> Product [label="Direct Formation"]; Product -> Purification; }

Synthesis workflow for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Potential Biological and Therapeutic Applications

While specific biological data for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is limited in the available literature, the broader class of pyridinyl-substituted 1,3,4-oxadiazoles has been investigated for various therapeutic applications.

-

Antimicrobial Activity: The 1,3,4-oxadiazole scaffold is a known pharmacophore in antimicrobial agents.[6][13] Derivatives bearing a pyridine ring have been evaluated for their activity against various bacterial and fungal strains. For instance, N-alkylated 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines have shown activity against Mycobacterium tuberculosis and M. kansasii.[13]

-

Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties.[9][14] The mechanism of action can vary widely depending on the substituents on the oxadiazole ring.

-

Anti-inflammatory Activity: The 1,3,4-oxadiazole nucleus is also found in compounds with anti-inflammatory properties.[7][8]

The presence of the pyridine ring in 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole provides a site for hydrogen bonding and potential coordination with metal ions, which can be crucial for biological activity.

Safety and Handling

Standard laboratory safety precautions should be taken when handling 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.[16]

Core [label="2-Methyl-5-(pyridin-4-yl)\n-1,3,4-oxadiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial", shape=ellipse, fillcolor="#FBBC05"]; Anticancer [label="Anticancer", shape=ellipse, fillcolor="#FBBC05"]; AntiInflammatory [label="Anti-inflammatory", shape=ellipse, fillcolor="#FBBC05"];

Core -> Antimicrobial [label="Potential Activity"]; Core -> Anticancer [label="Potential Activity"]; Core -> AntiInflammatory [label="Potential Activity"]; }

Potential therapeutic applications of the subject compound.

Conclusion